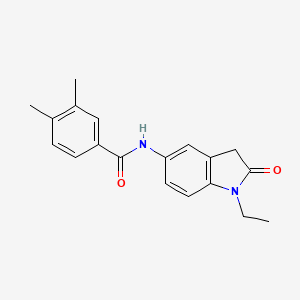

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide is a synthetic benzamide derivative featuring a substituted indole moiety. The compound’s key structural elements include:

- A 3,4-dimethylbenzamide core, common in umami receptor agonists.

- An N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl) substituent, which distinguishes it from simpler benzamide derivatives.

This review focuses on comparing its properties with structurally similar compounds, emphasizing biological activity, metabolic pathways, and synthetic utility.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-4-21-17-8-7-16(10-15(17)11-18(21)22)20-19(23)14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWXMNNWTXQCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound by reviewing various studies and research findings, including its potential therapeutic applications.

The compound has a molecular formula of and a molecular weight of 308.38 g/mol. Its structure features an indole ring system attached to a benzamide moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study investigated the compound's effect on cancer cell lines and found that it inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it showed promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition was associated with reduced levels of NADPH, leading to destabilization of DHFR and subsequent effects on cell growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound demonstrated anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vitro Studies : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

- Animal Models : In vivo experiments using mouse models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural Analogs in Umami Flavor Chemistry

(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229)

- Structure : Shares the 3,4-dimethylbenzamide backbone but differs in the N-alkyl substituent (branched methoxy-methylpentan-2-yl vs. indol-5-yl).

- Biological Activity: A potent agonist of the human umami receptor (hTAS1R1/hTAS1R3), providing flavor enhancement equivalent to monosodium glutamate (MSG) at 1,000-fold lower concentrations .

- Metabolism : Undergoes rapid oxidative metabolism in both rat and human liver microsomes, suggesting similar metabolic susceptibility for benzamide derivatives .

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

- Structure : Features a benzo[d][1,3]dioxole-5-carboxamide core instead of dimethylbenzamide.

- Functional Role : Like S9229, it activates the umami receptor but with distinct substituent-driven potency variations .

Key Comparison Table :

N,O-Bidentate Directing Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a simpler 3-methylbenzamide core and a hydroxyl-containing N-substituent.

Structural Divergence :

- The target compound’s indole-based substituent may hinder coordination with metal catalysts compared to the hydroxyl group in this analog.

Oxindole-Based Pharmaceuticals

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile

- Structure : Shares the 2-oxo-2,3-dihydro-1H-indol moiety but incorporates a pyrrole-carbonitrile group.

Recommendations :

- Prioritize in vitro receptor assays to evaluate umami receptor modulation.

- Conduct comparative metabolic studies using human hepatocyte models.

References : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide synthesis and directing group utility. Metabolic and receptor activity data for S807 and S9229. Oxindole synthesis pathways for pharmaceutical precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.